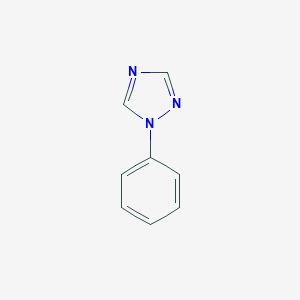
1-フェニル-1H-1,2,4-トリアゾール
概要
説明
1-Phenyl-1H-1,2,4-triazole (1-PH-1,2,4-T) is a heterocyclic compound, which is a derivative of 1,2,4-triazole. It is a colorless solid that is soluble in organic solvents, but insoluble in water. 1-PH-1,2,4-T has been used in many different applications, such as in the synthesis of pharmaceuticals and agrochemicals, and in the preparation of fluorescent dyes. It has also been used in the synthesis of other heterocyclic compounds and as a catalyst for various reactions. Additionally, 1-PH-1,2,4-T has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and to act as an antimicrobial agent.
科学的研究の応用
薬理学的用途
1-フェニル-1H-1,2,4-トリアゾールは、トリアゾールの誘導体として、優れた薬理学的用途を有する . 抗菌、抗ウイルス、抗結核、抗がん、抗けいれん、鎮痛、抗酸化、抗炎症、抗うつ作用など、重要な生物学的特性を持つ .
創薬
1-フェニル-1H-1,2,4-トリアゾールを含むトリアゾールは、創薬において幅広い用途が見出されている . それらは、抗真菌薬フルコナゾールやイトラコナゾールなど、さまざまな種類の薬剤に含まれている .
有機合成
1-フェニル-1H-1,2,4-トリアゾールは、有機合成に使用される . そのユニークな構造は、酵素や受容体とのさまざまな非共有結合の形成を促進し、広範囲にわたる生物学的活性を誘発する .
高分子化学
1-フェニル-1H-1,2,4-トリアゾールは、高分子化学にも応用されている . そのユニークな構造と特性により、新しいポリマーの開発における貴重な構成要素となっている。
超分子化学
超分子化学において、1-フェニル-1H-1,2,4-トリアゾールは、さまざまな新規な生物活性分子を形成する能力のために使用される .
生体結合
1-フェニル-1H-1,2,4-トリアゾールは、生体結合に使用される . これは、2つの分子を結合するために使用することができ、特に薬物送達分野において有用である。
蛍光イメージング
作用機序
Target of Action
1-Phenyl-1H-1,2,4-triazole is a type of triazole compound . Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are known to interact with various targets, depending on their specific structure and functional groups . .
Mode of Action
The mode of action of 1-Phenyl-1H-1,2,4-triazole involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved . The ESIPT-I reaction was found to be more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-1H-1,2,4-triazole are related to its excited-state proton transfer . This process leads to the transformation between the enol and keto forms of the compound
Pharmacokinetics
It is known that the pharmacokinetics of triazole compounds can be influenced by their chemical structure and functional groups .
Result of Action
The result of the action of 1-Phenyl-1H-1,2,4-triazole involves the transformation between the enol and keto forms after excited-state proton transfer . This process leads to the decay of the excited state to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
Safety and Hazards
Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
将来の方向性
The synthesis and pharmacological activities recorded in the current literature for triazole derivatives indicate a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .
生化学分析
Biochemical Properties
1-Phenyl-1H-1,2,4-triazole has the ability to interact with a variety of enzymes and receptors in the biological system . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This property allows 1-Phenyl-1H-1,2,4-triazole to play a role in biochemical reactions .
Molecular Mechanism
Studies on similar triazole compounds suggest that they exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar triazole compounds suggest that they undergo excited-state proton transfer, leading to changes in their photophysical properties over time .
特性
IUPAC Name |
1-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLXLHYYDSTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158603 | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13423-60-4 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

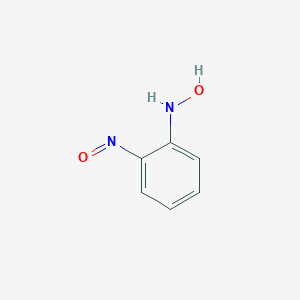





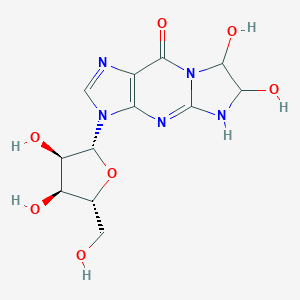

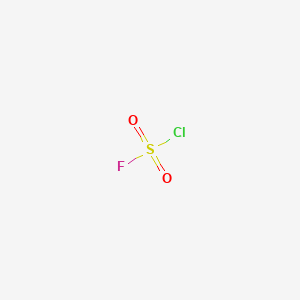


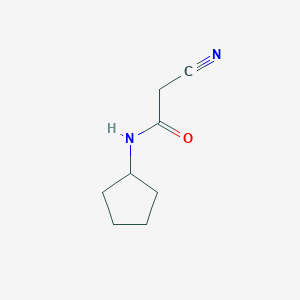
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
